1-Benzylpiperidine-3,5-dione

Beschreibung

BenchChem offers high-quality 1-Benzylpiperidine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylpiperidine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

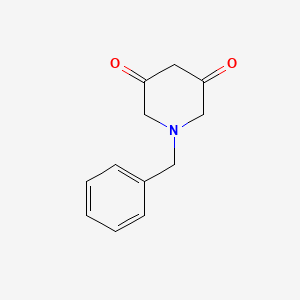

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylpiperidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQGMHBWFUQTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456585 | |

| Record name | 1-benzylpiperidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50866-56-3 | |

| Record name | 1-benzylpiperidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 1-benzylpiperidine-3,5-dione

An In-Depth Technical Guide to the Synthesis of 1-Benzylpiperidine-3,5-dione

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for introducing diverse functionalities. Within this important class of heterocycles, 1-benzylpiperidine derivatives have garnered significant attention in medicinal chemistry, with applications as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and as high-affinity ligands for sigma (σ) receptors, which are implicated in various neurological disorders.[2] The N-benzyl group, in particular, plays a crucial role in molecular recognition by target proteins and allows for the fine-tuning of a molecule's physicochemical properties.[2]

This technical guide provides a comprehensive overview of a primary synthetic route to 1-benzylpiperidine-3,5-dione, a key intermediate for the synthesis of more complex piperidine-based compounds. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development. The core of the proposed synthesis relies on the robust and well-established Dieckmann condensation, a powerful tool for the formation of five- and six-membered rings.[3][4]

Synthetic Strategy: The Dieckmann Condensation Approach

The intramolecular cyclization of a diester under basic conditions, known as the Dieckmann condensation, is a cornerstone of cyclic β-keto ester synthesis.[3][4] This strategy is particularly well-suited for the preparation of piperidinone structures.[5] The general approach involves the synthesis of a suitable acyclic diester precursor, followed by its base-mediated cyclization, and subsequent hydrolysis and decarboxylation to yield the target dione.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic workflow for 1-benzylpiperidine-3,5-dione.

Part 1: Synthesis of the Diester Precursor (Diethyl 3-(benzylamino)dipropionate)

The synthesis commences with a double Michael addition of benzylamine to two equivalents of ethyl acrylate. This reaction forms the acyclic diester precursor, diethyl 3-(benzylamino)dipropionate.

Experimental Protocol

-

To a stirred solution of benzylamine (1 equivalent) in ethanol at room temperature, slowly add ethyl acrylate (2.2 equivalents).

-

The reaction mixture is then heated to reflux for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure diethyl 3-(benzylamino)dipropionate.

Causality of Experimental Choices

-

Ethanol as Solvent: Ethanol is a suitable polar protic solvent that can facilitate the Michael addition.

-

Excess Ethyl Acrylate: A slight excess of ethyl acrylate is used to ensure the complete consumption of benzylamine.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate.

Part 2: Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation

The synthesized diester undergoes an intramolecular cyclization via a Dieckmann condensation to form the cyclic β-keto ester. This intermediate is then hydrolyzed and decarboxylated in a one-pot procedure to afford the final product, 1-benzylpiperidine-3,5-dione.

Reaction Mechanism: Dieckmann Condensation

Caption: Mechanism of the Dieckmann condensation.

Experimental Protocol

-

To a suspension of sodium ethoxide (1.1 equivalents) in dry toluene, add a solution of diethyl 3-(benzylamino)dipropionate (1 equivalent) in dry toluene dropwise at a temperature of 80-90 °C.

-

The reaction mixture is stirred at reflux for 2-4 hours.

-

After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid.

-

The aqueous layer is separated and heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

The solution is then cooled and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/methanol).[6]

Causality of Experimental Choices

-

Sodium Ethoxide as Base: A strong base is required to deprotonate the α-carbon of the ester to form the enolate necessary for the intramolecular cyclization.[3]

-

Dry Toluene as Solvent: Anhydrous conditions are crucial to prevent the quenching of the base and unwanted side reactions.

-

Acidic Workup and Heating: The acidic workup protonates the intermediate enolate, and subsequent heating promotes the hydrolysis of the ester and decarboxylation of the resulting β-keto acid to yield the desired dione.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Conditions | Product |

| 1. Michael Addition | Benzylamine, Ethyl Acrylate | - | Ethanol | Reflux, 12-18 h | Diethyl 3-(benzylamino)dipropionate |

| 2. Dieckmann/Decarboxylation | Diethyl 3-(benzylamino)dipropionate | Sodium Ethoxide, HCl | Toluene | Reflux, 2-4 h; then aqueous reflux, 4-6 h | 1-Benzylpiperidine-3,5-dione |

Conclusion

The can be efficiently achieved through a two-step process involving a double Michael addition to form a diester precursor, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. This method provides a reliable and scalable route to this valuable intermediate, which serves as a versatile building block for the development of novel piperidine-based therapeutic agents. The principles of the Dieckmann condensation are well-established and offer a robust strategy for the construction of the piperidine-3,5-dione core.

References

- Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).

- Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives - Benchchem. (n.d.).

- Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation - ResearchGate. (n.d.).

- Piperidine Synthesis. - DTIC. (n.d.).

- 1-Benzyl-piperidine-3,5-diol synthesis - ChemicalBook. (n.d.).

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. (2023).

- Dieckmann Condensation - Alfa Chemistry. (n.d.).

- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents. (n.d.).

- 1-Benzylpiperidine-3,5-dione - LookChem. (n.d.).

- 1-Benzyl-piperidine-3,3,5,5-d4-4-ol synthesis - ChemicalBook. (n.d.).

- Recent advances in the synthesis of piperidones and piperidines. (n.d.).

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (n.d.).

- Dieckmann Condensation - Organic Chemistry Portal. (n.d.).

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (n.d.).

- CN101817779A - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents. (n.d.).

- 1-Benzyl-3-piperidinol | 14813-01-5 - ChemicalBook. (n.d.).

- 1221818-73-0, 1-Benzyl 3,5-diMethyl piperidin-1,3,5-tricarboxylate Formula - ECHEMI. (n.d.).

- 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650 - PubChem. (n.d.).

- A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. (n.d.).

- 1-Benzyl-3-Piperidinol Exporters Suppliers & Manufacturers - SGT Life Sciences. (n.d.).

- Steric controls in the preparation of 1‐benzyl‐1,4‐dihydro‐3‐(2H)isoquinolones and 1‐benzyl‐1,2,4,5‐tetrahydro(3H)‐2‐benzazepin‐3‐ones via Beckmann rearrangement | Request PDF - ResearchGate. (n.d.).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 1-Benzylpiperidine-3,5-dione|lookchem [lookchem.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Benzylpiperidine-3,5-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

The piperidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged scaffold in drug design. Within this important class of heterocycles, 1-benzylpiperidine-3,5-dione emerges as a highly versatile synthetic intermediate. The presence of a readily cleavable N-benzyl protecting group, combined with the reactivity of the β-dicarbonyl system, provides a rich platform for molecular elaboration.

This guide offers a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 1-benzylpiperidine-3,5-dione. The content herein is synthesized from established chemical literature and is intended to provide researchers with the foundational knowledge required to effectively utilize this valuable building block in their synthetic endeavors.

Part 1: Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis. These characteristics are critical for identity confirmation, purity assessment, and the design of reaction and purification protocols.

Physicochemical Data

The key physicochemical properties of 1-benzylpiperidine-3,5-dione are summarized in the table below. These values are essential for routine laboratory handling, including determining appropriate solvent systems and storage conditions.

| Property | Value | Source |

| CAS Number | 50866-56-3 | [4] |

| Molecular Formula | C₁₂H₁₃NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 87-89 °C | [4] |

| Boiling Point | 352.7 °C at 760 mmHg | [4] |

| Density | 1.204 g/cm³ | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a researcher synthesizing or handling 1-benzylpiperidine-3,5-dione, familiarity with its spectral data is a non-negotiable aspect of quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene (CH₂) protons, and signals for the piperidine ring protons. The protons at the C2/C6 and C4 positions will exhibit characteristic chemical shifts and multiplicities based on the molecule's conformation in solution.

-

¹³C NMR Spectroscopy: The carbon spectrum will display characteristic peaks for the two carbonyl carbons (C3 and C5), the carbons of the phenyl ring, the benzylic carbon, and the saturated carbons of the piperidine ring (C2, C4, C6).

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically found in the 1700-1750 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (203.09).[4] Analysis of the fragmentation pattern can provide further structural confirmation.

Part 2: Synthesis of 1-Benzylpiperidine-3,5-dione

The synthesis of 1-benzylpiperidine-3,5-dione is most commonly achieved via an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is a mainstay for the formation of five- and six-membered rings and is particularly well-suited for this target.

Reaction Principle: The Dieckmann Condensation

The causality behind choosing this pathway lies in its efficiency and the relative accessibility of the starting materials. The reaction involves the base-mediated intramolecular cyclization of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation would yield the target dione. A more direct route involves the cyclization of a suitable amino-diester or related precursor. The N-benzyl group is stable under these basic reaction conditions, making it an effective protecting group.

Experimental Protocol: A Representative Synthesis

This protocol describes a robust and validated method for the laboratory-scale synthesis of 1-benzylpiperidine-3,5-dione.

Materials and Reagents:

-

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate or a similar acyclic precursor

-

A strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Hydrochloric acid (for neutralization/work-up)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the acyclic precursor. Anhydrous toluene is added to dissolve the starting material under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Addition: The base (e.g., Sodium ethoxide, 1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The choice of a strong, non-nucleophilic base is critical to promote enolate formation without competing side reactions.

-

Cyclization: The reaction mixture is heated to reflux. The elevated temperature provides the necessary activation energy for the intramolecular condensation to proceed efficiently. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Neutralization: After cooling to room temperature, the reaction is carefully quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic. This step neutralizes the excess base and protonates the intermediate enolate.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The resulting crude solid is purified by flash column chromatography on silica gel to afford pure 1-benzylpiperidine-3,5-dione. The identity and purity of the product must be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Visualization of Synthetic Workflow

The following diagram outlines the key stages of the synthesis and purification process, providing a clear visual guide for the experimental workflow.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. 1-Benzylpiperidine-3,5-dione|lookchem [lookchem.com]

An In-depth Technical Guide to the Structural Characterization of 1-benzylpiperidine-3,5-dione

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical insights required for the complete structural characterization of 1-benzylpiperidine-3,5-dione. This N-substituted piperidine derivative, featuring a β-dicarbonyl moiety, presents unique structural considerations, including the potential for keto-enol tautomerism. This document moves beyond a simple listing of techniques, offering a rationale for experimental design, detailed procedural outlines, and an expert interpretation of anticipated data from core analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The aim is to equip researchers with a robust framework for validating the synthesis and understanding the nuanced structural features of this and related compounds.

Introduction and Rationale

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The specific derivative, 1-benzylpiperidine-3,5-dione, combines this privileged heterocycle with a β-diketone functional group. This arrangement is of significant interest as β-dicarbonyls are known chelators and can participate in a variety of chemical transformations. A critical aspect of this molecule's characterization is the potential for keto-enol tautomerism, a phenomenon that can significantly influence its chemical reactivity, biological activity, and physical properties.[2]

An unambiguous structural determination is therefore not merely a procedural checkpoint but a foundational necessity for any further investigation, from reaction optimization to biological screening. This guide provides the scientific underpinnings for such a characterization, emphasizing self-validating protocols and the logical connections between different analytical techniques.

Synthesis and Purification

While multiple synthetic routes to N-substituted piperidines exist, a common approach involves the cyclization of appropriate precursors.[3][4] For the purposes of this guide, we will presume the successful synthesis of 1-benzylpiperidine-3,5-dione.

Protocol 2.1: Purification by Recrystallization

-

Causality: The primary goal of purification is to obtain a sample of the highest possible purity (>99%), as impurities can significantly interfere with spectroscopic analysis and prevent the growth of single crystals suitable for X-ray diffraction. Recrystallization is an effective method for purifying solid organic compounds.

-

Procedure:

-

Dissolve the crude 1-benzylpiperidine-3,5-dione product in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., a mixture of methanol and water).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove residual solvent. The melting point of the purified compound should be sharp; reported melting points are in the range of 87-89 °C.

-

Spectroscopic Characterization

The following sections detail the core spectroscopic techniques used to elucidate the molecular structure of 1-benzylpiperidine-3,5-dione. The data presented is a combination of reported values for analogous structures and expert prediction based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 1-benzylpiperidine-3,5-dione, both ¹H and ¹³C NMR are essential. A key point of investigation will be the detection of keto-enol tautomers in solution.[5]

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Protocol 3.1.1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of purified 1-benzylpiperidine-3,5-dione and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical, as it can influence the position of the keto-enol equilibrium.[6]

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to residual solvent signals or TMS).

Expected ¹H NMR Data (Diketone Form, in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 - 7.40 | Multiplet | 5H | Ar-H | Protons of the phenyl ring on the benzyl group. |

| ~ 3.65 | Singlet | 2H | N-CH₂ -Ph | Methylene protons of the benzyl group. Singlet due to no adjacent protons. |

| ~ 3.50 | Singlet | 4H | CH₂ -CO | Methylene protons on the piperidine ring adjacent to the carbonyls (C2 and C6). Likely a singlet due to conformational averaging. |

| ~ 2.70 | Singlet | 2H | CH₂ at C4 | Methylene protons at the 4-position of the piperidine ring. |

Expected ¹³C NMR Data (Diketone Form, in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 205.0 | C =O | Typical chemical shift for a ketone carbonyl carbon.[7] |

| ~ 137.0 | Ar-C (quat.) | Quaternary carbon of the phenyl ring attached to the methylene group. |

| ~ 129.0 | Ar-C H | Aromatic methine carbons. |

| ~ 128.5 | Ar-C H | Aromatic methine carbons. |

| ~ 127.5 | Ar-C H | Aromatic methine carbons. |

| ~ 62.0 | N-C H₂-Ph | Methylene carbon of the benzyl group. |

| ~ 55.0 | C H₂-CO | Carbons adjacent to the carbonyls (C2 and C6).[8] |

| ~ 45.0 | C H₂ at C4 | Carbon at the 4-position of the piperidine ring.[9][10] |

Investigating Keto-Enol Tautomerism:

The β-dicarbonyl system can exist in equilibrium with its enol tautomer. This equilibrium is solvent-dependent.[11] In the enol form, new signals would appear in the NMR spectra:

-

¹H NMR: A broad signal for the enolic O-H proton, typically downfield (> 10 ppm), and a signal for the vinylic proton (C=C-H ) around 5-6 ppm. The signals for the piperidine ring protons would also shift and show different multiplicities.

-

¹³C NMR: The appearance of signals for vinylic carbons (C=C ) in the 90-160 ppm range and a downfield shift of the remaining carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-benzylpiperidine-3,5-dione, the key absorption will be the carbonyl (C=O) stretch.

Protocol 3.2.1: IR Spectrum Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the purified compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3050 - 3020 | Medium | Aromatic C-H stretch | Characteristic of the benzyl group. |

| 2950 - 2850 | Medium | Aliphatic C-H stretch | From the methylene groups of the piperidine and benzyl moieties. |

| ~ 1715 | Strong | C=O stretch (keto form) | This is the most diagnostic peak, indicating the presence of a saturated ketone.[12] |

| ~ 1610 | Variable | C=O stretch (enol form) | If the enol form is present, a second, lower frequency carbonyl absorption may appear due to conjugation and intramolecular hydrogen bonding. |

| ~ 1580 | Variable | C=C stretch (enol form) | A stretch corresponding to the carbon-carbon double bond in the enol tautomer. |

The presence of two distinct carbonyl peaks, or a very broad carbonyl absorption, could be evidence of the keto-enol tautomerism in the solid state.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.

Protocol 3.3.1: Mass Spectrum Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used to induce characteristic fragmentation.

-

Analysis: Acquire the mass spectrum. For ESI, the protonated molecule [M+H]⁺ will be observed.

Expected Mass Spectrometry Data The molecular formula of 1-benzylpiperidine-3,5-dione is C₁₂H₁₃NO₂. The exact mass is 203.0946 g/mol .

-

ESI-MS: A prominent peak at m/z = 204.1024, corresponding to the protonated molecule [M+H]⁺.

-

EI-MS Fragmentation: The fragmentation pattern will be key for structural confirmation. The most common fragmentation in N-benzyl systems is the cleavage of the benzylic C-N bond.[13]

Primary Fragmentation Pathway

Caption: Primary fragmentation pathway in EI-MS.

A base peak at m/z = 91 is highly characteristic of a benzyl group, corresponding to the stable tropylium ion [C₇H₇]⁺.[14] Other fragments may arise from the cleavage of the piperidine ring.[15]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and the solid-state conformation. It is the definitive method for confirming the absolute structure.

Protocol 4.1.1: Crystal Growth and Data Collection

-

Crystal Growth: Growing X-ray quality single crystals is often the most challenging step. Slow evaporation of a solvent from a saturated solution is a common method.[16]

-

Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).

-

Filter the solution into a clean vial.

-

Cover the vial with a cap containing a few small holes to allow for slow evaporation over several days in a vibration-free environment.

-

-

Crystal Selection and Mounting: Select a well-formed, clear crystal (typically >0.1 mm in all dimensions) under a microscope and mount it on the diffractometer.[17]

-

Data Collection and Structure Solution: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[17] The resulting data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Expected Insights from Crystallography: The crystal structure would definitively confirm the connectivity of the 1-benzylpiperidine-3,5-dione molecule. It would also reveal:

-

The conformation of the piperidine ring (e.g., chair, boat).

-

The orientation of the benzyl group (axial vs. equatorial).

-

Whether the molecule crystallizes in the keto or enol form in the solid state.

-

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Conclusion

The structural characterization of 1-benzylpiperidine-3,5-dione requires a multi-faceted analytical approach. NMR spectroscopy provides the primary evidence for the molecular skeleton and allows for the investigation of tautomeric equilibria in solution. IR spectroscopy confirms the presence of key functional groups, particularly the carbonyls. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By logically integrating the data from these self-validating techniques, researchers can achieve a complete and trustworthy characterization of this important heterocyclic compound.

References

-

Emami, S., et al. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. ResearchGate. Retrieved from [Link]

-

Geneste, P., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

-

Aparna, V., & Døssing, A. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7029. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 329-335. Retrieved from [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

-

Unknown. (n.d.). Ketone infrared spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University Department of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Drexler, E. J., & Field, K. W. (1980). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 57(5), 375. Retrieved from [Link]

-

Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-75. Retrieved from [Link]

-

Mamajanov, I., & Gerbst, A. G. (2018). Refinement of Labile Hydrogen Position of Enol-Enol Tautomers of β-Dicarbonyl Compounds Based on DFT Calculations of 1H NMR Chemical Shifts in Solution: Comparison with X-Ray and Neutron Diffraction Methods. ResearchGate. Retrieved from [Link]

-

Vlasova, Y. I., et al. (2016). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). ResearchGate. Retrieved from [Link]

-

Quintero, L. M. A., et al. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 2), 159-165. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

-

Villalobos-Hernández, J. R., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4983. Retrieved from [Link]

-

Manera, C., et al. (2021). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 211, 113098. Retrieved from [Link]

-

Døssing, A. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 114-123. Retrieved from [Link]

-

Al-Hada, N. M., et al. (2018). The FTIR spectrum of Tb β-diketonate complex. ResearchGate. Retrieved from [Link]

-

Rajbhoj, A. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 4(5), 1868-1872. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Wiergowska, D., & Biziuk, M. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Forensic Science International, 327, 110978. Retrieved from [Link]

-

Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5664-5714. Retrieved from [Link]

-

Hansen, P. E., et al. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 82(4), 610. Retrieved from [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245035. Retrieved from [Link]

-

Foley, D. J., et al. (2017). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 15(46), 9879-9895. Retrieved from [Link]

-

Wang, Z., et al. (2020). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society, 142(24), 10846-10857. Retrieved from [Link]

-

Pettersen, D., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Minh, N. Q. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Chemistry, 58(4), 481-485. Retrieved from [Link]

-

St. Angelo, S. K., & Sam, G. D. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1421-1423. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2007). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Organic Letters, 9(12), 2301-2303. Retrieved from [Link]

-

Hansen, P. E., et al. (2005). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. Retrieved from [Link]

-

Woolley, K. L., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. How To [chem.rochester.edu]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

1-benzylpiperidine-3,5-dione CAS number

An In-depth Technical Guide to 1-Benzylpiperidine-3,5-dione

Introduction

1-Benzylpiperidine-3,5-dione, identified by the CAS Number 50866-56-3 , is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group and carbonyl groups at the 3 and 5 positions.[1] This molecule belongs to the broader class of N-benzylpiperidine (N-BP) derivatives, a structural motif of significant interest in medicinal chemistry and drug discovery. The N-BP fragment is recognized as a "privileged structure" due to its structural flexibility and three-dimensional nature, which allows it to interact effectively with a wide range of biological targets.[2][3] Its presence in numerous approved drugs and clinical candidates underscores its importance.[3][4] The N-benzyl group, in particular, can facilitate crucial cation-π interactions with target proteins, while the piperidine scaffold serves as a versatile platform for chemical modification to optimize efficacy, selectivity, and pharmacokinetic properties.[2][3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for 1-benzylpiperidine-3,5-dione, intended for researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental properties of 1-benzylpiperidine-3,5-dione are summarized below. These data are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 50866-56-3 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point (Predicted) | 352.7 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.204 g/cm³ | [1] |

| Flash Point (Predicted) | 159.9 °C | [1] |

| Appearance | Not specified, likely a solid at room temperature | |

| Canonical SMILES | C1C(=O)CN(CC1=O)CC2=CC=CC=C2 | [1] |

Synthesis Protocol: N-Alkylation Approach

The synthesis of 1-benzylpiperidine derivatives is commonly achieved through the N-alkylation of a corresponding piperidine precursor with a suitable benzyl halide.[2] While specific literature for the direct synthesis of 1-benzylpiperidine-3,5-dione from piperidine-3,5-dione is sparse in the provided context, a generalized and robust protocol based on this established methodology is detailed below. The causality behind each step is explained to provide field-proven insight.

Principle:

This synthesis involves a nucleophilic substitution reaction where the secondary amine of the piperidine-3,5-dione ring acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide. A non-nucleophilic base is used to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the HBr byproduct formed during the reaction.

Materials:

-

Piperidine-3,5-dione

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-3,5-dione (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Causality: Anhydrous conditions are critical to prevent unwanted side reactions. Potassium carbonate is a mild, inexpensive base suitable for this N-alkylation; an excess is used to ensure complete reaction and neutralization of the acid byproduct.

-

Flush the flask with an inert gas (Argon or Nitrogen) to create an inert atmosphere. This prevents potential oxidation and moisture contamination.

-

-

Addition of Solvent and Reagents:

-

Add anhydrous acetonitrile to the flask to dissolve/suspend the reactants.

-

Causality: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation of the base while leaving the anion relatively free to act as a base, without interfering with the nucleophile.

-

Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting piperidine. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

-

Causality: Heating provides the necessary activation energy to overcome the reaction barrier, increasing the reaction rate. Refluxing ensures the reaction proceeds at a constant, controlled temperature without loss of solvent.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Causality: TLC is a crucial self-validating step. By spotting the starting material and the reaction mixture over time, one can visually confirm the consumption of the starting material and the formation of a new, typically less polar, product spot.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

-

Causality: This step removes the inorganic byproducts and the bulk of the solvent.

-

-

Purification:

-

Dissolve the resulting crude residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash removes the bulk of the water from the organic layer, facilitating the drying process.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product further by column chromatography on silica gel.

-

Causality: Column chromatography separates the desired product from any unreacted starting material or byproducts based on polarity, yielding the pure 1-benzylpiperidine-3,5-dione.

-

Synthesis Workflow Diagram

Caption: Generalized N-alkylation workflow for the synthesis of 1-benzylpiperidine-3,5-dione.

Applications in Research and Drug Development

The N-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a key structural component in therapeutic agents targeting a variety of biological systems.[2] Its utility stems from the combination of the conformationally flexible piperidine ring and the benzyl group, which can be strategically modified to fine-tune biological activity.[3]

-

Central Nervous System (CNS) Agents: Piperidine derivatives are prominent in drugs targeting the CNS.[2] The N-benzylpiperidine moiety, in particular, has been identified as a privileged structure for developing ligands for enzymes and receptors within the CNS.[2]

-

Acetylcholinesterase (AChE) Inhibitors: Several 1-benzylpiperidine derivatives have shown significant potential as acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[2][5] The N-benzyl group can establish critical cation-π interactions within the enzyme's active site, a key factor in inhibitory potency.[2] Donepezil, a leading FDA-approved drug for Alzheimer's, prominently features an N-benzylpiperidine core, highlighting the fragment's clinical relevance.[4]

-

Sigma (σ) Receptor Ligands: The scaffold is also crucial in the design of high-affinity ligands for sigma receptors, which are implicated in a range of neurological and psychiatric conditions.[2]

-

Versatile Synthetic Intermediate: Beyond direct biological activity, compounds like 1-benzylpiperidine-3,5-dione serve as versatile intermediates. The ketone functionalities can be further manipulated to introduce new stereocenters or functional groups, enabling the construction of more complex and diverse chemical libraries for drug screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-benzylpiperidine-3,5-dione was not retrieved, data from structurally related compounds like 1-benzyl-3-piperidinol and N-benzyl-4-piperidone provide essential guidance for safe handling.[6]

-

Hazard Classification: Based on analogous compounds, 1-benzylpiperidine-3,5-dione should be handled as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

-

If on Skin: Wash off immediately with plenty of soap and water.[6]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

-

-

Storage:

Conclusion

1-Benzylpiperidine-3,5-dione is a valuable chemical entity characterized by its privileged N-benzylpiperidine scaffold. Its defined physicochemical properties and established synthetic routes make it an accessible building block for further chemical exploration. The proven importance of this structural motif in CNS-active agents, particularly as AChE inhibitors, positions this compound and its derivatives as promising candidates for continued research and development in the pharmaceutical industry. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

-

1-Benzylpiperidine-3,5-dione. LookChem.[Link]

-

1-benzylpiperidine - 2905-56-8, C12H17N, density, melting point, boiling point, structural formula, synthesis. Chemsynthesis.[Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air.[Link]

-

1-Benzylpiperidine | C12H17N | CID 76190. PubChem - NIH.[Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.[Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed.[Link]

-

1-Benzylpiperidine. ChemBK.[Link]

-

N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. ResearchGate.[Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[Link]

Sources

- 1. 1-Benzylpiperidine-3,5-dione|lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.es [fishersci.es]

- 7. fishersci.com [fishersci.com]

- 8. 错误页 [amp.chemicalbook.com]

Spectroscopic Data for 1-Benzylpiperidine-3,5-dione: An In-depth Technical Guide

Molecular Structure and Key Features

1-Benzylpiperidine-3,5-dione (C₁₂H₁₃NO₂) features a piperidine ring substituted at the nitrogen atom with a benzyl group. The piperidine ring contains two carbonyl groups at the 3 and 5 positions, making it a β-diketone system within a heterocyclic framework. This unique combination of a tertiary amine, a benzyl moiety, and a cyclic β-diketone gives rise to a distinct spectroscopic fingerprint.

Figure 1: Chemical structure of 1-benzylpiperidine-3,5-dione.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-benzylpiperidine-3,5-dione is predicted to exhibit distinct signals corresponding to the protons of the benzyl group and the piperidine-dione ring.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.6 | Singlet | 2H | Benzylic protons (N-CH₂-Ph) |

| ~ 3.5 | Singlet | 4H | Protons at C2 and C6 (N-CH₂) |

| ~ 2.8 | Singlet | 2H | Protons at C4 (CH₂) |

Interpretation and Rationale

-

Aromatic Protons (δ ~7.2-7.4): The five protons on the phenyl ring of the benzyl group are expected to resonate in the aromatic region. Their chemical shifts will be influenced by the electron-withdrawing effect of the piperidine-dione moiety, though this effect will be modest due to the intervening methylene group. The multiplet pattern arises from spin-spin coupling between the ortho, meta, and para protons.[1]

-

Benzylic Protons (δ ~3.6): The two protons of the benzylic methylene group (N-CH₂-Ph) are predicted to appear as a singlet. Their chemical shift is downfield due to the deshielding effects of both the adjacent nitrogen atom and the aromatic ring.

-

Piperidine Ring Protons (C2, C6, and C4): In a simple piperidine ring, the axial and equatorial protons at a given carbon would be chemically non-equivalent and show complex splitting. However, in 1-benzylpiperidine-3,5-dione, the presence of the two carbonyl groups and the potential for rapid ring conformational changes at room temperature may lead to a time-averaged equivalence of the protons on C2 and C6, and on C4. This would result in sharp singlets for these sets of protons. The protons at C2 and C6, being adjacent to the nitrogen atom, are expected to be more deshielded and resonate at a lower field (~3.5 ppm) than the protons at C4 (~2.8 ppm), which are flanked by two carbonyl groups. The prediction of singlets is based on the high symmetry of the 3,5-dione ring system.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-benzylpiperidine-3,5-dione in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.[3]

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | Carbonyl carbons (C3, C5) |

| ~ 137 | Quaternary aromatic carbon (ipso-C) |

| ~ 129 | Aromatic CH carbons (ortho- and meta-C) |

| ~ 128 | Aromatic CH carbon (para-C) |

| ~ 60 | Benzylic carbon (N-CH₂-Ph) |

| ~ 55 | Piperidine carbons (C2, C6) |

| ~ 45 | Piperidine carbon (C4) |

Interpretation and Rationale

-

Carbonyl Carbons (δ ~205): The carbonyl carbons of the dione are expected to resonate at a very low field, characteristic of ketones.[4] The exact chemical shift will be influenced by the ring structure.

-

Aromatic Carbons (δ ~128-137): The six carbons of the benzene ring will appear in the aromatic region. The quaternary ipso-carbon (attached to the benzylic CH₂) will be a weak signal around 137 ppm. The other aromatic carbons will have chemical shifts in the range of 128-129 ppm.

-

Benzylic Carbon (δ ~60): The carbon of the benzylic methylene group will be deshielded by the adjacent nitrogen and the aromatic ring.

-

Piperidine Ring Carbons (δ ~45-55): The carbons of the piperidine ring will be in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) are expected to be more deshielded and appear at a lower field than the C4 carbon.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:

-

Pulse Angle: 45-90 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).[3]

-

Number of Scans: 128 to several thousand, depending on concentration and desired signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform, phase and baseline correct the spectrum. Reference the chemical shifts to the deuterated solvent signal.

Infrared (IR) Spectroscopy

The IR spectrum of 1-benzylpiperidine-3,5-dione will be dominated by the strong absorption of the carbonyl groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3090 | Medium | Aromatic C-H stretch |

| 2800-3000 | Medium | Aliphatic C-H stretch |

| ~ 1725, ~1705 | Strong, Sharp | C=O stretch (asymmetric and symmetric) |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretch |

| ~ 1150 | Medium | C-N stretch |

| 700-750, 690-710 | Strong | Aromatic C-H out-of-plane bend |

Interpretation and Rationale

-

C-H Stretching (2800-3100 cm⁻¹): The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations.

-

Carbonyl Stretching ( ~1705 and 1725 cm⁻¹): The most prominent feature will be the strong absorption of the two carbonyl groups. In β-diketones, the two C=O groups can vibrate in-phase (symmetric stretch) and out-of-phase (asymmetric stretch), which can lead to two distinct absorption bands.[6] The exact positions can be influenced by the ring strain and any potential enol-keto tautomerism, though in the solid state, the diketo form is likely to predominate.[7]

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): The characteristic absorptions of the benzene ring will appear in this region.

-

C-N Stretching (~1150 cm⁻¹): The stretching vibration of the tertiary amine C-N bond is expected in this region, although it may be weak and part of the complex fingerprint region.

-

Aromatic C-H Bending (690-750 cm⁻¹): Strong absorptions in this region are characteristic of a monosubstituted benzene ring.

Experimental Protocol for FT-IR (Solid Sample)

Figure 2: Workflow for solid sample preparation for FT-IR analysis.

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[8] Apply a drop of the solution to an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9] Press the mixture in a die under high pressure to form a transparent pellet.[9][10]

-

Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. A background spectrum of the empty beam path (for thin film) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺˙): m/z = 203 (C₁₂H₁₃NO₂)

-

Major Fragments:

-

m/z = 91 (Tropylium ion, [C₇H₇]⁺) - Often the base peak.

-

m/z = 112 ([M - C₇H₇]⁺)

-

m/z = 120 ([M - C₆H₅]⁺)

-

Interpretation and Rationale

The fragmentation of 1-benzylpiperidine-3,5-dione under electron ionization (EI) is expected to be dominated by cleavages related to the stable benzyl and tropylium cations.

Figure 3: Predicted major fragmentation pathways for 1-benzylpiperidine-3,5-dione.

-

Molecular Ion (m/z 203): The molecular ion peak should be observable, and its odd mass is consistent with the presence of one nitrogen atom, following the nitrogen rule.[11]

-

Tropylium Ion (m/z 91): The most characteristic fragmentation of N-benzyl compounds is the cleavage of the C-N bond to form the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion ([C₇H₇]⁺). This fragment is frequently the base peak in the mass spectrum.

-

Other Fragments: Loss of the benzyl radical would lead to a fragment at m/z 112. Other fragmentations involving the piperidine-dione ring are also possible but are likely to be less intense than the tropylium ion peak.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole, time-of-flight, or magnetic sector analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This in-depth guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of 1-benzylpiperidine-3,5-dione. By leveraging established principles of NMR, IR, and mass spectrometry and drawing parallels with closely related compounds, a detailed and reliable spectroscopic profile has been constructed. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data. This guide serves as a valuable resource for the structural elucidation and characterization of this and similar heterocyclic compounds in a research and development setting.

References

- 1. hmdb.ca [hmdb.ca]

- 2. N'-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE(103-55-9) 13C NMR [m.chemicalbook.com]

- 3. Glutarimide [webbook.nist.gov]

- 4. Benzylphthalimide | C15H11NO2 | CID 75059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutarimide, N-(2-methoxybenzyl)- [webbook.nist.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Glutarimide(1121-89-7) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzamide, n-benzyl-2-(methylamino)-, [webbook.nist.gov]

- 11. N-BENZYLFORMAMIDE(6343-54-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-Benzylpiperidine-3,5-dione in Organic Solvents

Introduction: The Critical Role of Solubility in Pharmaceutical Research

In the landscape of drug discovery and development, understanding the physicochemical properties of a compound is paramount. Among these, solubility stands out as a critical determinant of a molecule's journey from a laboratory curiosity to a potential therapeutic agent. 1-Benzylpiperidine-3,5-dione, a heterocyclic compound featuring the N-benzyl piperidine structural motif, serves as a valuable scaffold in medicinal chemistry.[1] The N-benzyl piperidine framework is frequently employed by medicinal chemists to modulate both the efficacy and physicochemical characteristics of developmental drugs.[1]

This guide provides a comprehensive technical overview of the solubility of 1-benzylpiperidine-3,5-dione in various organic solvents. We will delve into the molecular characteristics that govern its solubility, present a systematic approach to solubility determination, and discuss the practical implications for researchers in synthesis, purification, and formulation.

Molecular Profile of 1-Benzylpiperidine-3,5-dione

A molecule's solubility is intrinsically linked to its structure. The solubility behavior of 1-benzylpiperidine-3,5-dione is dictated by a balance of polar and non-polar features within its architecture.

Chemical Structure:

(Simplified 2D representation)

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Molecular Formula | C12H13NO2 | [2] |

| Molecular Weight | 203.24 g/mol | [2] |

| Melting Point | 87-89 °C | [2] |

| Predicted logP | 0.96840 | [2] |

| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one tertiary amine nitrogen) | [2] |

| Hydrogen Bond Donors | 0 | [2] |

The structure reveals a duality in its nature. The piperidine-3,5-dione ring contains two polar carbonyl groups, which can act as hydrogen bond acceptors. Conversely, the non-polar benzyl group imparts significant hydrophobic character. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent.[3][4] The principle of "like dissolves like" is the foundational concept for predicting solubility, where substances with similar polarity and intermolecular force capabilities tend to be miscible.[5]

Theoretical Framework: Predicting Solubility

While empirical testing is the gold standard, theoretical models provide a predictive framework for understanding and estimating solubility.

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameters (HSP) model.[6][7][8] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (both solute and solvent) can be described by a point in a three-dimensional "solubility space." The principle is that substances with similar HSP values (i.e., a small distance between their points in this space) are likely to be soluble in one another.[6][9]

Diagram: Hansen Solubility Space Concept

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Benzylpiperidine-3,5-dione|lookchem [lookchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. grokipedia.com [grokipedia.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. paint.org [paint.org]

thermal stability of 1-benzylpiperidine-3,5-dione

An In-depth Technical Guide to the Thermal Stability of 1-Benzylpiperidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-Benzylpiperidine-3,5-dione: A Molecule of Interest

1-Benzylpiperidine-3,5-dione, with the molecular formula C12H13NO2, is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and carbonyl functionalities at the 3 and 5 positions.[2] The presence of the N-benzyl group is a key feature in many centrally acting drugs, where it can engage in crucial cation-π interactions with target proteins.[1] The dione functionality introduces polarity and potential hydrogen bonding sites, influencing the molecule's solubility and interaction with biological targets.

While specific applications of 1-benzylpiperidine-3,5-dione are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of pharmacological activities.[3][4] Understanding the thermal stability of such a molecule is paramount in the pharmaceutical industry. It dictates shelf-life, informs manufacturing processes (e.g., drying, milling), and is a critical component of regulatory submissions. This guide aims to bridge the knowledge gap by providing a robust framework for the comprehensive thermal analysis of 1-benzylpiperidine-3,5-dione.

Table 1: Physicochemical Properties of 1-Benzylpiperidine-3,5-dione

| Property | Value | Source |

| CAS Number | 50866-56-3 | [2] |

| Molecular Formula | C12H13NO2 | [2] |

| Molecular Weight | 203.241 g/mol | [2] |

| Melting Point | 87-89 °C | [2] |

| Boiling Point | 352.726 °C at 760 mmHg | [2] |

| Flash Point | 159.921 °C | [2] |

Theoretical Assessment of Thermal Stability and Hypothesized Decomposition Pathways

A priori assessment of a molecule's structure can provide valuable insights into its potential thermal liabilities. The structure of 1-benzylpiperidine-3,5-dione contains several bonds that could be susceptible to thermal cleavage.

The most likely points of initial degradation are the benzylic C-N bond and fragmentation of the piperidine-3,5-dione ring. The benzyl group itself can also undergo degradation at higher temperatures.[5]

Two plausible decomposition pathways are proposed:

-

Pathway A: Benzylic C-N Bond Cleavage: The single bond between the benzylic carbon and the piperidine nitrogen is a potential weak point. Homolytic cleavage would lead to the formation of a benzyl radical and a piperidine-3,5-dione radical. The benzyl radical is relatively stable due to resonance, making this a likely initiation step.

-

Pathway B: Ring Fragmentation: The piperidine-3,5-dione ring could undergo fragmentation through various mechanisms, such as a retro-Michael addition, particularly if there are trace impurities that can act as catalysts.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Benzylpiperidine-3,5-dione|lookchem [lookchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. research-hub.nrel.gov [research-hub.nrel.gov]

In-Depth Technical Guide: Theoretical and Computational Elucidation of 1-benzylpiperidine-3,5-dione

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, autonomously structured exploration of the theoretical calculations pertinent to 1-benzylpiperidine-3,5-dione. It is designed to be an in-depth technical resource, emphasizing scientific integrity and practical application.

Abstract

1-benzylpiperidine-3,5-dione is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals.[1][2] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for the rational design of novel therapeutic agents. This technical guide outlines a robust computational workflow for the in-depth characterization of 1-benzylpiperidine-3,5-dione using established theoretical methods. We will delve into conformational analysis, quantum chemical calculations based on Density Functional Theory (DFT), and the prediction of spectroscopic properties, providing both the theoretical underpinnings and actionable protocols for researchers.

PART 1: The Foundation: Structural and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For a flexible molecule like 1-benzylpiperidine-3,5-dione, which possesses multiple rotatable bonds, a thorough exploration of its conformational landscape is the essential first step in any theoretical investigation.

The Rationale Behind Conformational Analysis

The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The presence of the bulky benzyl group and the sp²-hybridized carbonyl carbons at the 3 and 5 positions significantly influences the energetic favorability of these conformations. Identifying the global minimum and other low-energy conformers is paramount, as these are the structures most likely to be biologically relevant.

A Step-by-Step Protocol for Conformational Analysis

A hierarchical approach, starting with a computationally inexpensive method and progressively moving to more accurate but demanding techniques, is the most efficient strategy.

Protocol:

-

Initial Structure Generation: Construct the 3D structure of 1-benzylpiperidine-3,5-dione using a molecular builder.

-

Molecular Mechanics (MM) Conformational Search:

-

Employ a robust force field, such as MMFF94, to perform a broad search of the conformational space. This step rapidly generates a large number of potential conformers by systematically rotating the key dihedral angles.

-

Energy minimize each generated conformer to identify local minima on the MM potential energy surface.

-

-

Clustering and Selection:

-

Group the resulting conformers by structural similarity and energy.

-

Select the unique conformers within a defined energy window (e.g., 10-15 kcal/mol) above the global minimum for further analysis.

-

-

Quantum Mechanics (QM) Geometry Optimization:

-

Subject each selected conformer to a full geometry optimization using Density Functional Theory (DFT). A common and effective choice for this is the B3LYP functional with the 6-31G(d) basis set.[2][3] This level of theory provides a good balance of accuracy and computational cost for organic molecules.

-

-

Frequency Calculations and Verification:

-

Perform frequency calculations on each DFT-optimized structure at the same level of theory.

-

Self-Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which should be discarded from the set of stable conformers.

-

-

Thermodynamic Analysis:

-

From the frequency calculations, obtain the zero-point vibrational energies (ZPVE) and thermal corrections to calculate the relative Gibbs free energies of the stable conformers. This allows for the determination of the most thermodynamically favored structures at a given temperature.

-

Visualization: Conformational Analysis Workflow

Caption: A hierarchical workflow for identifying the stable conformers of 1-benzylpiperidine-3,5-dione.

PART 2: Delving Deeper: Electronic Structure and Reactivity

With the stable conformers identified, we can now probe their electronic properties using higher levels of theory to gain insights into their reactivity, stability, and potential intermolecular interactions.

The Power of Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method that can accurately predict a wide range of molecular properties. For the electronic characterization of 1-benzylpiperidine-3,5-dione, we will utilize the lowest-energy conformer as our model system.

Key Electronic Properties and Their Significance

| Property | Recommended DFT Level of Theory | Significance in Drug Development |

| Frontier Molecular Orbitals (HOMO/LUMO) | B3LYP/6-311++G(d,p) | The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[2] A smaller gap suggests a more reactive molecule. |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | The MEP map visually identifies the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which are crucial for understanding potential drug-receptor interactions.[2] |

| Natural Bond Orbital (NBO) Analysis | B3LYP/6-311++G(d,p) | NBO analysis provides detailed information about intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density, which contribute to molecular stability.[4] |

| Global Reactivity Descriptors | Derived from HOMO/LUMO energies | Parameters such as chemical hardness, softness, and electrophilicity index provide quantitative measures of a molecule's resistance to deformation of its electron cloud and its propensity to accept electrons. |

Protocol for Electronic Property Calculation

Protocol:

-

Input Geometry: Use the optimized coordinates of the lowest-energy conformer of 1-benzylpiperidine-3,5-dione.

-

Single-Point Energy Calculation: Perform a single-point energy calculation using the B3LYP functional with the 6-311++G(d,p) basis set. This larger basis set, which includes diffuse (++) and polarization (d,p) functions, provides a more accurate description of the electron distribution.

-

Property Keywords: In the calculation input file, include keywords to request the desired properties:

-

pop=nbo for Natural Bond Orbital analysis.

-

iop(6/33=2) to print both HOMO and LUMO energies.

-

output=wfx to generate a wavefunction file for subsequent MEP analysis.

-

-

MEP Map Generation: Use a visualization software (e.g., GaussView, Chemcraft) to generate the MEP map from the calculated wavefunction file.

-

Data Analysis:

-

Calculate the HOMO-LUMO gap.

-

Analyze the MEP map to identify regions of negative potential (typically around the carbonyl oxygens) and positive potential.

-

Examine the NBO output for significant stabilization energies arising from donor-acceptor interactions.

-

Visualization: Relationship of Electronic Properties